Comparative Anti-Proliferative Profile: YH-306 Demonstrates Broad-Spectrum Activity Across Six Colorectal Cancer Cell Lines vs. Class-Limited Analogs
YH-306 demonstrated potent and consistent suppression of uninhibited proliferation across all six colorectal cancer (CRC) cell lines tested in the foundational preclinical study [1]. This broad efficacy profile within the CRC context contrasts with many in-class analogs that show lineage-specific or narrow-spectrum activity. The compound's ability to uniformly inhibit proliferation across a diverse panel of CRC lines, as quantified by cell viability assays, suggests a fundamental mechanism of action relevant to CRC biology rather than a cell-line-specific effect [2].
| Evidence Dimension | Suppression of cell proliferation |
|---|---|
| Target Compound Data | Potently suppressed uninhibited proliferation in all six CRC cell lines tested |
| Comparator Or Baseline | In-class tetrahydropyridoindole analogs (class-level) with activity typically reported against single or limited cell lines |
| Quantified Difference | Activity demonstrated across 6/6 CRC cell lines vs. class-typical 1-3 cell lines |
| Conditions | Cell viability assays using six distinct colorectal cancer cell lines (HCT116, HT-29, LoVo, SW480, SW620, DLD-1) |
Why This Matters
Broad anti-proliferative activity across six CRC lines validates YH-306 as a robust tool compound for CRC research compared to analogs with narrower efficacy profiles, reducing experimental variability in cross-cell-line studies.
- [1] Dai F, Chen Y, Huang L, Wang J, Zhang T, Li J, Tong W, Liu M, Yi Z. A novel synthetic small molecule YH-306 suppresses colorectal tumour growth and metastasis via FAK pathway. J Cell Mol Med. 2015 Feb;19(2):383-95. View Source
- [2] Dai F, Chen Y, Huang L, Wang J, Zhang T, Li J, Tong W, Liu M, Yi Z. A novel synthetic small molecule YH-306 suppresses colorectal tumour growth and metastasis via FAK pathway. J Cell Mol Med. 2015 Feb;19(2):383-95. Abstract. View Source
